2,2-Diethyl-1,3-dioxolane is a cyclic acetal characterized by the molecular formula CHO. It features a five-membered ring containing two oxygen atoms and is derived from the reaction of diethyl ether and acetone. This compound is part of the larger family of 1,3-dioxolanes, which are known for their stability and utility in organic synthesis. The structure consists of two ethyl groups attached to the carbon atoms adjacent to the dioxolane ring, contributing to its unique properties compared to other dioxolanes .
The synthesis of 2,2-diethyl-1,3-dioxolane can be achieved through several methods:
textDiethyl ether + Acetone → 2,2-Diethyl-1,3-dioxolane + Water
Several compounds share structural similarities with 2,2-diethyl-1,3-dioxolane. Below is a comparison with other notable dioxolanes:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,3-Dioxolane | CHO | A simpler structure without ethyl substituents; used as a solvent and reagent. |
| 2-Methyl-1,3-dioxolane | CHO | Contains a methyl group; often used in organic synthesis for similar applications. |
| 2,2-Dimethyl-1,3-dioxolane | CHO | Features two methyl groups; known for its stability and use as a solvent. |
The uniqueness of 2,2-diethyl-1,3-dioxolane lies in its specific ethyl substituents which influence its reactivity and solubility characteristics compared to other dioxolanes .
The synthesis of 2,2-diethyl-1,3-dioxolane through acetalization pathways represents a fundamental approach utilizing ethylene glycol derivatives as key building blocks [1]. The most direct synthetic route involves the reaction of 3-pentanone with ethylene glycol under acidic conditions, where the ketone carbonyl group undergoes nucleophilic addition with the diol to form the cyclic acetal structure [1]. This acetalization process proceeds through a well-established mechanism where the carbonyl oxygen is initially protonated by the acid catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol [2].
The mechanistic pathway begins with the formation of a hemiacetal intermediate through nucleophilic addition of one hydroxyl group from ethylene glycol to the activated carbonyl carbon [2]. Subsequent protonation of the hemiacetal hydroxyl group creates a good leaving group, facilitating water elimination and formation of an oxonium ion intermediate [2]. The second hydroxyl group from ethylene glycol then undergoes intramolecular nucleophilic addition to the oxonium ion, resulting in ring closure and formation of the desired 2,2-diethyl-1,3-dioxolane product [2].
Research has demonstrated that the acetalization of ketones with ethylene glycol derivatives exhibits significant substrate dependence, with electron-withdrawing substituents generally facilitating the reaction by increasing the electrophilicity of the carbonyl carbon [3]. The reaction typically requires the removal of water as a byproduct to drive the equilibrium toward product formation, often accomplished through azeotropic distillation using a Dean-Stark apparatus [4]. Studies have shown that the acetalization of cyclohexanone with ethylene glycol achieves yields exceeding 99% under optimized conditions, demonstrating the high efficiency of this synthetic approach [3].
The stereochemical outcome of acetalization reactions with ethylene glycol derivatives is generally predictable, with the formation of five-membered dioxolane rings being thermodynamically favored over six-membered alternatives [2]. Temperature optimization studies reveal that reactions conducted at 60 degrees Celsius provide an optimal balance between reaction rate and product selectivity, with higher temperatures potentially leading to decomposition or side reactions [3].
The development of efficient catalytic systems for 2,2-diethyl-1,3-dioxolane formation has evolved significantly, encompassing both homogeneous and heterogeneous approaches [5]. Mesoporous zirconium oxophosphate has emerged as a particularly effective heterogeneous catalyst, achieving yields of 95.5% when employed in cyclohexane at 120 degrees Celsius for four hours using Dean-Stark water removal [1]. This catalyst system demonstrates remarkable selectivity and stability, making it suitable for industrial applications requiring high turnover numbers and catalyst recyclability [6].
Heteropolyacid-based catalytic systems represent another significant advancement in ketal formation chemistry [5]. The silicotungstic acid catalyst immobilized on silica dioxide support exhibits exceptional performance, achieving turnover numbers exceeding 30,600 for benzaldehyde acetalization with 1,3-propanediol under solvent-free conditions [3]. The immobilization process involves hydrogen bonding interactions between the hydroxyl groups on the silica surface and the oxygen atoms of the heteropolyacid, creating a stable heterogeneous system that prevents catalyst leaching [3].
The 8-hydroxy-2-methylquinoline-modified silicotungstic acid catalyst demonstrates outstanding catalytic performance with 100% selectivity under optimized reaction conditions [5]. This organic-inorganic hybrid catalyst combines the strong acidity of heteropolyacids with the structural stability provided by the organic modifier, resulting in enhanced recyclability and structural integrity [5]. Temperature-programmed desorption studies reveal that these catalysts possess strong acid sites with ammonia desorption peaks at 454.2 degrees Celsius, confirming their ability to activate carbonyl groups effectively [3].
Brønsted acid catalysts, particularly p-toluenesulfonic acid, have long been employed for acetalization reactions due to their ability to protonate carbonyl groups and facilitate nucleophilic addition [7]. The mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack from the diol, and subsequent elimination of water to form the cyclic acetal [7]. Studies comparing various catalytic systems indicate that heterogeneous catalysts generally offer superior recyclability and easier product separation compared to their homogeneous counterparts [3].
Table 1: Catalytic Systems for 2,2-Diethyl-1,3-dioxolane Formation
| Catalyst System | Reaction Conditions | Yield (%) | Turnover Number | Selectivity (%) |
|---|---|---|---|---|
| Mesoporous Zirconium Oxophosphate | Cyclohexane, 120°C, 4h, Dean-Stark | 95.5 | Not reported | Not reported |
| Silicotungstic Acid/Silicon Dioxide | Solvent-free, 60°C, 6h | 73-99 | 30,600 | >99 |
| 8-Hydroxy-2-methylquinoline-modified Silicotungstic Acid | Solvent-free, 60°C, optimized | 100 | Not reported | 100 |
| p-Toluenesulfonic Acid | Benzene, reflux, Dean-Stark | Variable | Not reported | Variable |
| Oxorhenium(V) Oxazoline Complex | Neat conditions, mild temperatures | Excellent | Not reported | High |
Solvent-free synthetic methodologies for 2,2-diethyl-1,3-dioxolane preparation have gained considerable attention due to their environmental benefits and improved atom economy [8]. The oxorhenium(V) oxazoline complex represents a breakthrough in this area, enabling the condensation of diols and aldehydes to give 1,3-dioxolanes in excellent yields under neat conditions at reasonably mild temperatures [8] [9]. This cationic complex demonstrates low catalyst loading requirements while maintaining high catalytic activity, making it economically attractive for large-scale synthesis [8].
Microwave-assisted solvent-free synthesis has emerged as a particularly efficient approach, with anhydrous copper sulfate serving as an effective catalyst under microwave irradiation [10]. The intermediate 1,3-dioxolanes are obtained by exposing reactants to microwave radiation at 600 watts, with reaction times ranging from 24 to 60 minutes depending on the substrate [10]. This method achieves yields between 35.7% and 57.5% for various aldehyde substrates, with the conjugation effect of aromatic substituents generally facilitating the acetalization process [10].
The ruthenium molecular catalyst system enables chemoenzymatic cascade reactions for dioxolane formation in purely organic environments [11]. This approach combines biocatalysis with chemical catalysis, starting from aliphatic aldehydes and proceeding through chiral diols to form stereochemically defined dioxolane products [11]. The process can be conducted in potentially biobased solvents such as cyclopentyl methyl ether, demonstrating compatibility with green chemistry principles [11].
Heterogeneous solid acid catalysts have proven particularly valuable for solvent-free synthesis due to their ease of separation and recyclability [12]. Molybdenum trioxide supported on silica dioxide exhibits high efficiency and selectivity for 1,3-dioxolane synthesis, operating under mild conditions without requiring additional solvents [12]. The catalyst can be recovered by simple filtration and reused multiple times without significant loss of activity [12].
Table 2: Solvent-Free Synthesis Approaches
| Method | Temperature (°C) | Time | Yield (%) | Environmental Benefits |
|---|---|---|---|---|
| Oxorhenium(V) Oxazoline | Mild | Reasonable | Excellent | No solvent, biomass-derived substrates |
| Silicotungstic Acid/Silicon Dioxide | 60 | 6 hours | 73-99 | No solvent, recyclable catalyst |
| Microwave-assisted Copper Sulfate | 90-105 | 24-60 min | 35.7-57.5 | No solvent, microwave efficiency |
| Ruthenium Molecular Catalyst | Not specified | Not specified | High stereoselective | Bio-hybrid chemical approach |
| Mesoporous Zirconium Oxophosphate | 120 | 4 hours | 95.5 | No solvent, high efficiency |
The kinetic analysis of ring-closing mechanisms in 2,2-diethyl-1,3-dioxolane formation reveals significant insights into the fundamental processes governing acetalization reactions [13]. Detailed kinetic studies using silicotungstic acid as catalyst demonstrate that the acetalization of cyclohexanone with ethylene glycol follows pseudo-first-order kinetics with an activation energy of 3.3 kilojoules per mole [3]. This remarkably low activation energy indicates that the reaction proceeds readily under mild conditions, explaining the high efficiency observed in experimental studies [3].
Comparative kinetic analysis between different substrates reveals substantial variations in activation energies [3]. The acetalization of 2-methylbenzaldehyde with ethylene glycol exhibits a significantly higher activation energy of 15.9 kilojoules per mole compared to cyclohexanone, suggesting that aromatic aldehydes require more energy to undergo acetalization than aliphatic ketones [3]. This difference can be attributed to the reduced electrophilicity of aromatic carbonyl groups compared to aliphatic ketones [3].
Temperature-dependent kinetic studies demonstrate that reaction rates increase exponentially with temperature according to the Arrhenius equation [3]. The linear relationship between the natural logarithm of the rate constant and the reciprocal of absolute temperature confirms that the acetalization mechanism remains consistent across the studied temperature range [3]. These findings provide valuable guidance for optimizing reaction conditions to achieve maximum efficiency while minimizing energy consumption [3].
The rate-determining step in dioxolane formation varies depending on the electrophilicity of the carbonyl substrate [13]. For electron-poor aldehydes, the rate-determining step is the nucleophilic attack of the halogeno ethoxide anion to the carbonyl group, while for electron-rich aldehydes, the rate-determining step becomes the ring opening of ethylene oxide by the halide ion [13]. Hammett correlation studies confirm these mechanistic proposals and provide quantitative relationships between substrate structure and reaction rates [13].
Ring-closing mechanisms in dioxolane formation typically involve intramolecular cyclization following the initial nucleophilic addition step [2]. The formation of five-membered rings is kinetically and thermodynamically favored due to minimal ring strain and optimal orbital overlap during the cyclization process [2]. Studies of substituted benzaldehydes reveal that electron-withdrawing groups accelerate the reaction by increasing the electrophilicity of the carbonyl carbon, while electron-donating groups have the opposite effect [13].
Table 3: Kinetic Parameters for Ring-Closing Mechanisms
| Substrate | Catalyst | Activation Energy (kJ/mol) | Rate Law | Rate-Determining Step |
|---|---|---|---|---|
| Cyclohexanone + Ethylene Glycol | Silicotungstic Acid | 3.3 | Pseudo-first-order | Nucleophilic addition |
| 2-Methylbenzaldehyde + Ethylene Glycol | Silicotungstic Acid | 15.9 | Pseudo-first-order | Nucleophilic addition |
| Benzaldehyde + Ethylene Oxide | Tetrabutylammonium Halides | Variable (Hammett correlation) | Dependent on electrophilicity | Ring opening/nucleophilic attack |
2,2-Diethyl-1,3-dioxolane exhibits excellent thermodynamic stability across a wide range of operating conditions, making it suitable for various industrial and research applications. Under ambient conditions (25-100°C), the compound demonstrates exceptional thermal stability with no detectable decomposition products [1] [2]. The cyclic acetal structure provides inherent stability through the favorable five-membered ring conformation and the stabilizing effect of the two ethyl substituents at the 2-position.
The thermal decomposition behavior of 2,2-diethyl-1,3-dioxolane follows similar patterns to related dioxolane compounds. Based on comprehensive kinetic studies of analogous structures, the compound maintains moderate stability in the temperature range of 200-300°C, with gradual thermal decomposition beginning around 300-400°C [3] [4]. The primary decomposition pathway involves the formation of acetaldehyde and 3-pentanone as the major products, consistent with the general mechanism observed for substituted 1,3-dioxolanes [5].
| Temperature Range (°C) | Stability Assessment | Decomposition Products |
|---|---|---|
| 25-100 | Highly stable | None |
| 100-200 | Stable with minimal degradation | None |
| 200-300 | Moderate stability | Trace amounts |
| 300-400 | Gradual thermal decomposition begins | Minor amounts of acetaldehyde and 3-pentanone |
| 400-500 | Significant thermal decomposition | Significant amounts of acetaldehyde and 3-pentanone |
| 459-490 (Study Range) | First-order kinetic decomposition (gas phase) | Primary: acetaldehyde and 3-pentanone |
| ≥500 | Complete thermal decomposition | Complete breakdown to simple molecules |
The activation energy for thermal decomposition is estimated to be approximately 250 ± 5 kilojoules per mole, based on the established Arrhenius parameters for structurally similar dioxolane compounds [3] [5]. The pre-exponential factor follows first-order kinetics with an estimated logarithmic value of 14.0 ± 0.2, indicating a well-defined unimolecular decomposition mechanism [4].
The nuclear magnetic resonance spectroscopic profile of 2,2-diethyl-1,3-dioxolane provides definitive structural confirmation and purity assessment. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that reflect the compound's symmetrical substitution pattern. The ethyl groups at the 2-position generate distinct multipicity patterns, with the methylene protons of the ethyl substituents appearing as quartets due to coupling with the adjacent methyl groups [6] [7].
The ¹³C Nuclear Magnetic Resonance spectrum displays well-resolved signals corresponding to the seven distinct carbon environments within the molecule. The quaternary carbon at the 2-position appears significantly downfield due to the electron-withdrawing effect of the two oxygen atoms. The ethylene bridge carbons (C-4 and C-5) exhibit characteristic chemical shifts consistent with carbons bound to oxygen in cyclic acetal systems [8].
Infrared spectroscopic analysis reveals the characteristic vibrational modes of the 1,3-dioxolane ring system. The compound exhibits strong absorption bands in the carbon-oxygen stretching region (1000-1300 wavenumbers), which are diagnostic for the acetal functional group [1]. The ethyl substituents contribute additional carbon-hydrogen stretching modes in the 2800-3000 wavenumber region, providing further structural confirmation.
The five-membered ring system generates characteristic bending and stretching vibrations that distinguish it from other cyclic ethers and acetals. The symmetrical nature of the substitution pattern results in well-defined peak patterns with minimal overlap, facilitating straightforward spectroscopic identification [8].
Mass spectrometric analysis provides unambiguous molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 130, corresponding to the exact molecular weight of 130.099379685 daltons [1]. The fragmentation pattern exhibits characteristic peaks at mass-to-charge ratios 101, 57, and 29, which correspond to specific bond cleavage patterns within the dioxolane ring system.
| Technique | Value/Peak |
|---|---|
| GC-MS (Main Peak) | m/z 101 |
| GC-MS (Second Peak) | m/z 57 |
| GC-MS (Third Peak) | m/z 29 |
| Kovats Retention Index (Standard Polar) | 1208 |
| Mass Spectrometry (Molecular Ion) | 130 |
| Exact Mass (Da) | 130.099379685 |
| Monoisotopic Mass (Da) | 130.099379685 |
The Kovats retention index of 1208 on standard polar stationary phases provides a reliable identification parameter for gas chromatographic analysis [2]. This retention behavior reflects the compound's moderate polarity and volatility characteristics, making it suitable for routine analytical determinations.
2,2-Diethyl-1,3-dioxolane exhibits liquid phase behavior under standard temperature and pressure conditions, with physical properties that reflect its moderate molecular weight and cyclic acetal structure. The compound demonstrates limited solubility in water due to the hydrophobic nature of the ethyl substituents, while maintaining excellent compatibility with organic solvents [1] [9].
The estimated density ranges from 0.9 to 1.0 grams per cubic centimeter, which is consistent with the molecular structure and comparable to other substituted dioxolanes [10]. The boiling point is estimated to fall within the range of 140-160°C, based on structural correlations with similar compounds and thermodynamic calculations.
| Property | Value/Description |
|---|---|
| Physical State at RT | Liquid |
| Water Solubility | Limited solubility in water |
| Organic Solvent Compatibility | Soluble in organic solvents |
| Density (estimated g/cm³) | Approximately 0.9-1.0 |
| Boiling Point Estimate (°C) | Approximately 140-160 |
| Flash Point Estimate (°C) | Approximately 35-45 |
| Chemical Stability | Stable under ambient conditions |
The topological polar surface area of 18.5 square angstroms indicates moderate polarity, which influences both solubility behavior and biological activity potential [1]. The compound exhibits zero hydrogen bond donor capacity and two hydrogen bond acceptor sites, corresponding to the two oxygen atoms in the dioxolane ring. These parameters are crucial for predicting intermolecular interactions and phase behavior in complex systems.
The partition coefficient (XLogP3) value of 1.5 suggests moderate lipophilicity, indicating favorable distribution between aqueous and organic phases [1]. This property is particularly relevant for applications requiring controlled partitioning behavior or biological membrane permeability considerations.
The surface reactivity of 2,2-diethyl-1,3-dioxolane in heterogeneous systems depends critically on the nature of the catalytic surface and the specific reaction conditions employed. The compound demonstrates significant reactivity with Lewis acid catalysts, particularly boron trifluoride and tin tetrachloride, which can activate the acetal functionality through coordination to the oxygen atoms [11] [12].
Brønsted acid catalysts, including para-toluenesulfonic acid and camphorsulfonic acid, promote moderate to high reactivity through protonation mechanisms that facilitate ring-opening or rearrangement reactions [13] [14]. The compound's behavior on solid acid catalysts such as Amberlyst-15 shows moderate reactivity levels, making it suitable for controlled synthetic transformations under heterogeneous conditions [15].
| Catalytic System | Reactivity Level | Primary Reaction Type | Typical Conditions |
|---|---|---|---|
| Lewis Acid Catalysts (BF₃, SnCl₄) | High | Ring-opening/acetal formation | Room temperature to 80°C |
| Brønsted Acid Catalysts (TsOH, CSA) | Moderate to High | Acid-catalyzed rearrangement | 25-100°C, acidic pH |
| Transition Metal Catalysts | Moderate | Coordination-mediated transformations | 50-150°C, inert atmosphere |
| Solid Acid Catalysts (Amberlyst-15) | Moderate | Proton-catalyzed reactions | 60-120°C, solid-liquid interface |
| Metal Oxide Surfaces | Low to Moderate | Surface adsorption/desorption | 100-300°C, gas-solid interface |
| Zeolite Framework Materials | Variable (dependent on framework) | Shape-selective catalysis | 150-400°C, controlled environment |
| Biomass-derived Catalyst Systems | Moderate (sustainable conditions) | Green chemistry transformations | Ambient to 100°C, aqueous/organic |
Transition metal catalysts, including organometallic complexes such as [Cp*Ir(NCMe)₃]²⁺, exhibit moderate reactivity with 2,2-diethyl-1,3-dioxolane through coordination-mediated transformations [16]. These systems typically operate under inert atmosphere conditions at temperatures ranging from 50 to 150°C, providing controlled reaction environments for specific synthetic applications.
Metal oxide surfaces show low to moderate reactivity levels, primarily through surface adsorption and desorption processes [17] [18]. The interaction strength depends on the specific oxide composition and surface preparation methods. These systems often require elevated temperatures (100-300°C) for significant reactivity, making them suitable for high-temperature catalytic processes.
Zeolite framework materials exhibit variable reactivity that depends strongly on the specific framework structure and pore dimensions [17]. The shape-selective properties of zeolites can provide unique selectivity patterns for reactions involving 2,2-diethyl-1,3-dioxolane, particularly in applications requiring molecular sieving effects.
Recent developments in biomass-derived catalyst systems have shown moderate reactivity with dioxolane compounds under sustainable reaction conditions [19] [20]. These environmentally friendly catalytic systems typically operate at ambient to moderate temperatures (ambient to 100°C) in aqueous or mixed aqueous-organic media, supporting green chemistry approaches to dioxolane transformations.